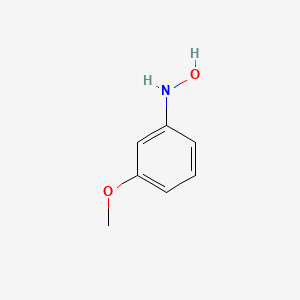
2-(o-Carboxyanilino)-3-chloro-o-toluic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Carboxyanilino)-3-chloro-o-toluic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an aromatic ring, which also contains a chlorine atom and an anilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Carboxyanilino)-3-chloro-o-toluic acid typically involves the reaction of 3-chloro-o-toluic acid with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for the availability of raw materials, reaction time, and purification methods. Industrial production may also involve the use of advanced technologies and equipment to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(o-Carboxyanilino)-3-chloro-o-toluic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
2-(o-Carboxyanilino)-3-chloro-o-toluic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a precursor for pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(o-Carboxyanilino)-3-chloro-o-toluic acid involves its interaction with specific molecular targets and pathways. The carboxyl group and other functional groups in the compound can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-o-toluic acid: Similar in structure but lacks the anilino group.
o-Phenylenediamine: Contains the anilino group but lacks the carboxyl and chlorine substituents.
2-(o-Carboxyanilino)-benzoic acid: Similar structure but without the chlorine atom.
Uniqueness
2-(o-Carboxyanilino)-3-chloro-o-toluic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the carboxyl group and the chlorine atom in the aromatic ring, along with the anilino group, makes it a versatile compound for various chemical and biological studies.
Propriétés
Numéro CAS |
27828-39-3 |
|---|---|
Formule moléculaire |
C15H12ClNO4 |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
2-(2-carboxyanilino)-3-chloro-5-methylbenzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c1-8-6-10(15(20)21)13(11(16)7-8)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
NCWRGTGABHVAOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


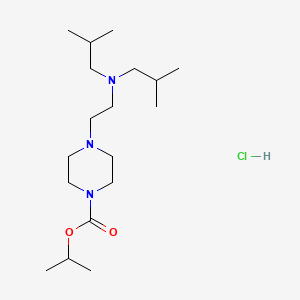
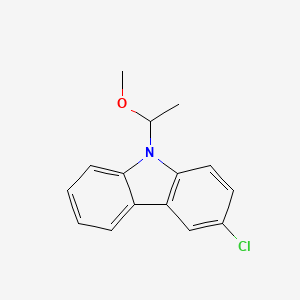
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
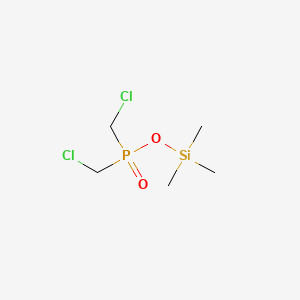

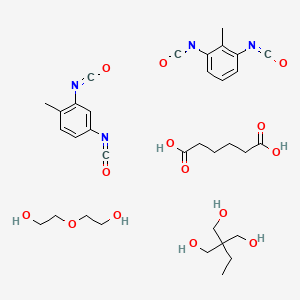
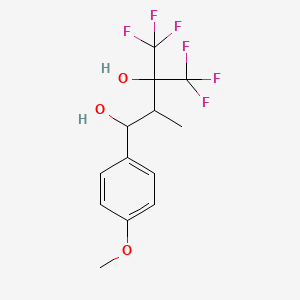
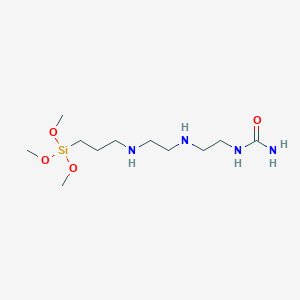


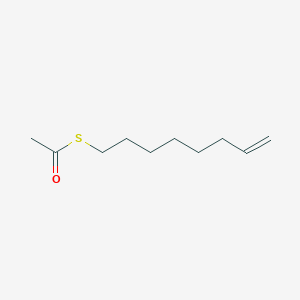
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
